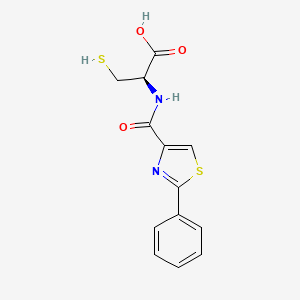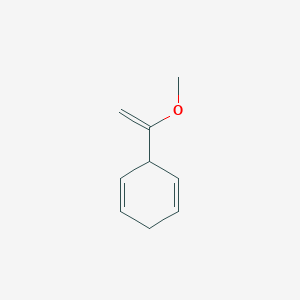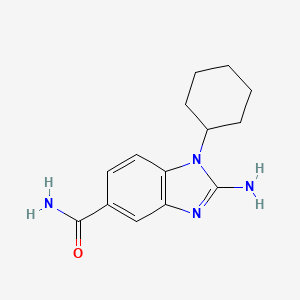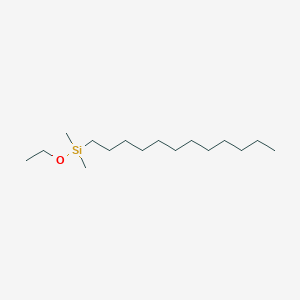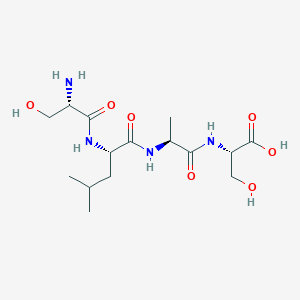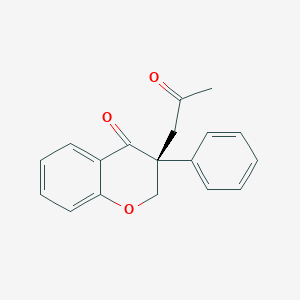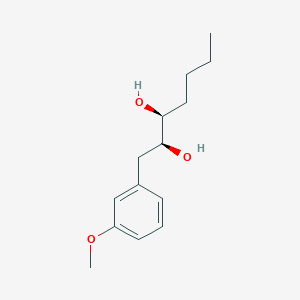![molecular formula C15H25NO2 B14213045 (2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol CAS No. 725228-03-5](/img/structure/B14213045.png)
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol is a chiral organic compound that features a benzyl group, a hydroxyethyl group, and a methylpentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-methylpentan-1-ol and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for recycling solvents and reagents to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Various nucleophiles can be used to substitute the benzyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol: can be compared with other chiral amines and alcohols, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
725228-03-5 |
|---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C15H25NO2/c1-13(2)10-15(12-18)16(8-9-17)11-14-6-4-3-5-7-14/h3-7,13,15,17-18H,8-12H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
YKCXIYIPKSECTH-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CO)N(CCO)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(CO)N(CCO)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


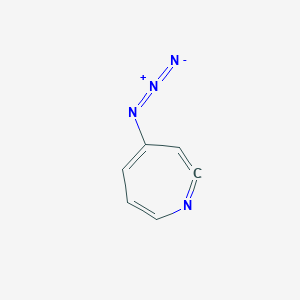
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)



